4-ethoxy-N-(3-methylphenyl)benzamide

Description

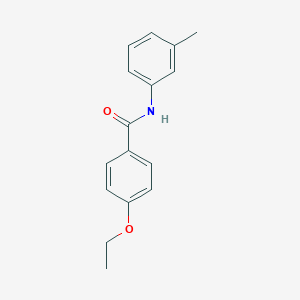

4-Ethoxy-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-ethoxy-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-19-15-9-7-13(8-10-15)16(18)17-14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18) |

InChI Key |

HIUXMDHGCNIIOY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkoxy Group Variations

- 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9): Replacing the ethoxy group with methoxy reduces molecular weight (255.29 g/mol vs. 269.33 g/mol) and slightly decreases lipophilicity. This change may enhance aqueous solubility but reduce membrane permeability . No direct biological data are reported, but methoxy derivatives are often explored for antioxidant and anti-inflammatory properties .

- This compound is marketed as a pesticide/pharmaceutical intermediate, suggesting enhanced stability compared to the methyl-substituted analog .

Aniline Ring Modifications

4-Ethoxy-N-(4-methylphenyl)benzamide :

- Substituting the 3-methyl group with a 4-methyl group on the aniline ring may shift steric interactions in protein binding pockets, though specific activity data are lacking.

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide :

Gastrokinetic Agents

- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate): This derivative demonstrates potent gastrokinetic activity (EC₅₀ < 1 µM in rats) without dopamine D2 receptor antagonism, a significant advantage over metoclopramide. The ethoxy group contributes to metabolic stability, while the fluorobenzyl-morpholine moiety enhances target selectivity .

Tyrosinase Inhibitors

- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g): Incorporation of a thiazole-triazole heterocycle (C₂₇H₂₄N₆OS₂) significantly boosts tyrosinase inhibition (IC₅₀ ~0.8 µM) compared to simpler benzamides. The ethoxy group in 4-ethoxy-N-(3-methylphenyl)benzamide may lack this synergistic effect but could serve as a scaffold for further functionalization .

Spectroscopic Characterization

- FTIR/NMR Trends :

- The ethoxy group in this compound shows characteristic C-O-C stretching at ~1250 cm⁻¹ (FTIR) and a triplet for CH₂CH₃ at δ 1.3–1.5 ppm (¹H NMR). Methoxy analogs exhibit sharper singlet peaks at δ 3.8–4.0 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.